5-(pentan-3-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom. This compound is noted for its potential biological activities and applications in medicinal chemistry.
The synthesis of 5-(pentan-3-yloxy)pyridazin-3(2H)-one typically involves nucleophilic substitution reactions. One common method includes the reaction of a halogenated pyridazinone with pentan-3-ol under basic conditions, often utilizing sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide or dimethyl sulfoxide .
The molecular structure of 5-(pentan-3-yloxy)pyridazin-3(2H)-one features:
5-(pentan-3-yloxy)pyridazin-3(2H)-one can participate in various chemical reactions typical of pyridazinones:
The specific reactivity patterns depend on the substituents on the pyridazine ring, influencing its interaction with other chemical species .
The mechanism of action of 5-(pentan-3-yloxy)pyridazin-3(2H)-one may involve its interaction with biological targets such as enzymes or receptors. The pentan-3-yloxy group can enhance lipophilicity, facilitating membrane permeability and bioavailability.
Research indicates that similar compounds exhibit various biological activities, including antibacterial and antifungal properties, suggesting potential therapeutic uses for this compound .
5-(pentan-3-yloxy)pyridazin-3(2H)-one has potential applications in:
The compound's diverse biological activity makes it a candidate for further research in drug discovery and development, particularly in creating new therapeutic agents targeting various diseases .
Pyridazin-3(2H)-one derivatives represent a privileged heterocyclic scaffold in drug discovery, demonstrating diverse and potent biological activities. These compounds are increasingly recognized for their therapeutic potential in addressing major global health challenges, particularly cardiovascular diseases (CVDs) and cancer—the two leading causes of mortality worldwide [2]. The core structure serves as a versatile pharmacophore enabling interactions with multiple biological targets. Recent research highlights their efficacy as vasodilators for hypertension treatment through phosphodiesterase (PDE) inhibition and as targeted anticancer agents via tyrosine kinase inhibition [2]. The emergence of reverse cardio-oncology (the observed comorbidity of hypertension and cancer) has further stimulated interest in pyridazinone derivatives capable of dual therapeutic activity or suitable for drug repurposing strategies [2]. Their balanced pharmacokinetic profiles and synthetic versatility position them as valuable templates for rational drug design.
The pyridazin-3(2H)-one core exhibits remarkable structural adaptability, allowing strategic modifications that modulate target specificity and pharmacological potency. Key structural variations include:
This versatility translates to diverse mechanisms of action, as evidenced by:
Table 1: Biological Targets of Pyridazin-3(2H)-one Derivatives
Biological Target | Therapeutic Area | Key Structural Features |
---|---|---|
Phosphodiesterases | Cardiovascular | 4,5-Disubstitution with hydrophilic groups |
Tyrosine Kinases (FGFR) | Oncology | Rigid planar substituents at C-6 |
β-1,3-Glucan Synthase | Antimicrobial | Sulfonylpiperazinyl at C-5 |
Formyl Peptide Receptors | Inflammation | 6-Alkoxy/aryloxy chains |
Histamine H₃ Receptors | CNS Disorders | Phenoxypiperidine extensions |
5-(Pentan-3-yloxy)pyridazin-3(2H)-one (CAS 1346697-80-0) presents a structurally optimized derivative for pharmacological exploration. The pentan-3-yloxy chain at the C-5 position provides:
This compound exemplifies the strategic incorporation of alkoxy substituents—a modification proven critical in other pyridazinone-based therapeutics. For instance, FPR agonists with alkoxy groups demonstrated EC₅₀ values <100 nM [5], while 6-alkoxy analogs showed enhanced antifungal activity against Candida species . The pentan-3-yloxy chain specifically balances steric bulk and flexibility, potentially enabling unique interactions with biological targets inaccessible to simpler methoxy or ethoxy analogs. Its investigation bridges structural insights from related compounds like emorfazone (4-ethoxy-2-methyl-5-morpholino analog) with unexplored pharmacological space [9].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3